molecular formula C7H12F2O4 B13412985 Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose

Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose

Cat. No.: B13412985
M. Wt: 198.16 g/mol
InChI Key: YPXFQOKNBHJLDB-PZRMXXKTSA-N
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Description

Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose is a synthetic derivative of D-galactopyranose, characterized by the substitution of hydrogen atoms with fluorine at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose typically involves the selective fluorination of D-galactopyranose derivativesThe final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of safe and efficient fluorination techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required to achieve these transformations.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiol derivatives, while oxidation and reduction reactions would produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

  • Methyl-4,6-dideoxy-4,6-dichloro-alpha-D-galactopyranose
  • Methyl-4,6-dideoxy-4,6-dibromo-alpha-D-galactopyranose
  • Methyl-4,6-dideoxy-4,6-diiodo-alpha-D-galactopyranose

Comparison: Compared to its halogenated analogs, Methyl-4,6-dideoxy-4,6-difluoro-alpha-D-galactopyranose is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These differences can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various research applications.

Properties

Molecular Formula

C7H12F2O4

Molecular Weight

198.16 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-5-fluoro-6-(fluoromethyl)-2-methoxyoxane-3,4-diol

InChI

InChI=1S/C7H12F2O4/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,10-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1

InChI Key

YPXFQOKNBHJLDB-PZRMXXKTSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CF)F)O)O

Canonical SMILES

COC1C(C(C(C(O1)CF)F)O)O

Origin of Product

United States

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